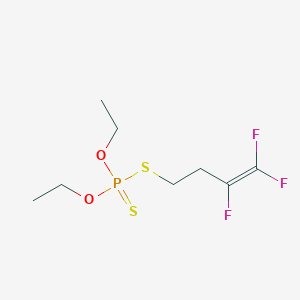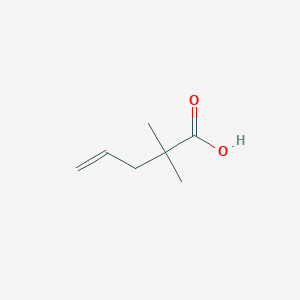
Leucodopachrome
Overview
Description
Leucodopachrome is an indolic intermediate in the melanogenesis pathway . It is the non-enzymatic product of dopaquinone through cyclization in a reaction whose operation is determined by a pH greater than 4 .
Synthesis Analysis
The synthesis of Leucodopachrome starts with the oxidation of both phenolic hydroxyl groups to form dopaquinone . Then, dopaquinone is converted to leucodopachrome by a rapid and spontaneous auto-oxidation .Molecular Structure Analysis
Leucodopachrome contains total 24 bond(s); 15 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) .Chemical Reactions Analysis
After the formation of Leucodopachrome, it is further oxidized to its corresponding dopachrome . Additional loss of more two electrons from leucodopachrome produces dopachrome (indole-5,6-quinone 2-carboxylic acid), an indolic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of Leucodopachrome are determined by its structure, which includes multiple bonds, aromatic bonds, and a carboxylic acid group . The reaction of Leucodopachrome is sensitive to pH variations .Scientific Research Applications
Parkinson's Disease Research : Leucine-rich repeat kinase 2 (LRRK2), related to leucodopachrome, is a significant genetic factor in Parkinson's disease. Research on mutant LRRK2R1441G transgenic mice has provided a model for understanding the disease's pathogenesis and developing therapeutic interventions (Li et al., 2009). Another study found various coding variants in LRRK2, some of which appear to be pathogenic, offering insights into autosomal dominant parkinsonism (Mata et al., 2005).
Environmental Toxicology : Research involving fish (Leuciscus cephalus) in the Moselle River used biomarkers, including cytochrome P450 1A, to study the effects of pollutants. This study emphasizes the complexity of assessing the biological impacts of pollutant mixtures, highlighting the role of biomarkers in environmental research (Flammarion et al., 2002).
Biotechnology and Genetic Engineering : Research on Leucaena leucocephala, involving genetic transformation using immature zygotic embryos, aimed to improve the nutritional content and other agronomic traits of this tree-legume. This represents a significant advancement in agricultural biotechnology (Jube & Borthakur, 2008).
Biochemical Studies : Studies have explored the biochemical properties of leucine aminopeptidase, providing insights into protein visualization methods and enzyme distribution. This research contributes to understanding enzyme behavior and applications in biochemistry (Lasch et al., 1972).
Medical Research : The study of leucine's effects on the absorption of levodopa, a critical medication for Parkinson's disease, reveals its interaction with intestinal absorption. Such research is crucial for optimizing drug delivery and understanding nutrient-drug interactions (Lennernäs et al., 1993).
Pharmacological Applications : The discovery of potent, brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) inhibitors holds significant potential for Parkinson's disease therapy. This illustrates the application of leucodopachrome-related compounds in developing novel pharmaceuticals (Estrada et al., 2014).
Amino Acid Research : Studies on leucine, like the one examining its role in stimulating translation initiation in skeletal muscle, contribute to our understanding of amino acid metabolism and its physiological implications (Anthony et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWYRSDDJVCWPB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=C(C=C21)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC(=C(C=C21)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172072 | |
| Record name | Leukodopachrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucodopachrome | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Leucodopachrome | |
CAS RN |
18766-67-1 | |
| Record name | Cyclo-DOPA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18766-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukodopachrome | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leukodopachrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leucodopachrome | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)





![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)



![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)

